(R)-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate
Description
Phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate (CAS: 2135871-21-3) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in kinase inhibitor design.
- An (R)-configured pyrrolidinyl group substituted with a 2,5-difluorophenyl moiety at the 5-position of the core.
- A phenyl carbamate group at the 3-position.
This compound serves as a key intermediate in synthesizing (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a potent tropomyosin receptor kinase (Trk) inhibitor used in pediatric cancer therapy . Its stereochemistry and substituents are critical for binding to Trk kinases (TrkA, TrkB, TrkC), which are implicated in oncogenic signaling .
Properties
IUPAC Name |
phenyl N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N5O2/c24-15-8-9-18(25)17(13-15)20-7-4-11-29(20)21-10-12-30-22(28-21)19(14-26-30)27-23(31)32-16-5-2-1-3-6-16/h1-3,5-6,8-10,12-14,20H,4,7,11H2,(H,27,31)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGFVSJQARITLT-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)OC4=CC=CC=C4)C5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)OC4=CC=CC=C4)C5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2135871-21-3 | |
| Record name | Phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo(1,5-a)pyrimidin-3-yl)carbamate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2135871213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3S385JD7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclization of 5-Amino-3-methylpyrazole
The core structure is synthesized via cyclization of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions. Sodium ethanolate facilitates condensation, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield.
Dichlorination for Reactivity Enhancement
Chlorination of 1 using phosphorus oxychloride (POCl₃) at reflux generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) with 61% yield. This step introduces reactive sites for subsequent nucleophilic substitutions.
Selective Substitution at Position 7
To prioritize substitution at the C(7) position, 2 reacts with morpholine in the presence of potassium carbonate, yielding 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine (3 ) in 94% yield. The C(5) chlorine remains intact for later functionalization.
Formation of the Phenyl Carbamate Group
The C(3) amino group is converted to a carbamate to enhance metabolic stability and target binding.
Amination at Position 3
Hydrolysis of the methyl group at C(3) using lithium hydroxide generates the primary amine intermediate (5 ), which is isolated in 92% yield.
Carbamate Coupling
5 reacts with phenyl chloroformate in anhydrous THF under argon. Triethylamine acts as a base, facilitating carbamate formation at room temperature (6 h, 78% yield). Purification via flash chromatography (hexane:ethyl acetate = 3:1) delivers the final product with ≥95% purity.
Optimization and Scale-Up Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Catalyst Loading | 5 mol% | 2 mol% |
| Temperature Control | Oil bath | Jacketed reactor |
| Yield | 78% | 82% |
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Stereochemical Integrity : Chiral HPLC confirms >99% ee during pyrrolidine introduction, critical for pharmacological specificity.
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Solvent Recovery : Industrial processes employ distillation to reclaim THF, reducing waste and cost.
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Reaction Conditions for Related Compounds
For related compounds, such as (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine, synthesis conditions may include:
Chemical Reactions
Phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions due to its functional groups. These include:
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Hydrolysis : The carbamate group can undergo hydrolysis under acidic or basic conditions to form the corresponding amine and phenol.
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Nucleophilic Substitution : The pyrazolo[1,5-a]pyrimidine core may participate in nucleophilic substitution reactions, especially if activated by electron-withdrawing groups.
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Condensation Reactions : The compound can participate in condensation reactions with other molecules containing reactive functional groups.
Reaction Mechanisms
While specific mechanisms for this compound are not detailed, related compounds often follow typical organic reaction pathways. For instance, the formation of carbamates typically involves the reaction of an amine with a carbamoyl chloride or a similar carbamoylating agent.
Stability and Reactivity
The stability of phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate under standard laboratory conditions is generally good, but it may degrade under extreme pH or temperature conditions. Its reactivity profile suggests potential for further modifications through various organic reactions.
Scientific Research Applications
Kinase Inhibition and Cancer Treatment
One of the primary applications of this compound is its role as a Trk kinase inhibitor , which is significant in the treatment of various cancers. Trk kinases are involved in cell signaling pathways that regulate cell growth and differentiation. Inhibiting these kinases can lead to reduced tumor growth and improved patient outcomes.
Case Studies
- Study on Neuroblastoma : Research indicated that compounds similar to phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate showed efficacy against neuroblastoma by targeting TrkA pathways. The inhibition of these pathways resulted in decreased proliferation of cancer cells and enhanced apoptosis .
- Breast Cancer Research : A study demonstrated that derivatives of this compound exhibited selective inhibition of TrkB, leading to reduced migration and invasion of breast cancer cells. This suggests potential use in targeted therapies for aggressive breast cancer types .
Anti-inflammatory Properties
In addition to its anticancer applications, this compound has been investigated for its anti-inflammatory effects. The modulation of Trk signaling pathways can also influence inflammatory responses, making it a candidate for treating inflammatory diseases.
Research Insights
- Inflammatory Disease Models : Experimental models have shown that the administration of Trk inhibitors can lead to significant reductions in markers of inflammation, suggesting potential therapeutic benefits for conditions such as rheumatoid arthritis and other autoimmune disorders .
Drug Development and Formulation
The synthesis and formulation of phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate are crucial for its application in drug development. Researchers are exploring various crystalline forms to enhance bioavailability and efficacy.
Patented Formulations
Recent patents have focused on novel crystalline forms that improve solubility and stability, which are critical factors for effective drug formulation . These advancements could facilitate the progression from laboratory research to clinical applications.
Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Treatment | Trk kinase inhibition leading to reduced tumor growth | Efficacy against neuroblastoma and breast cancer |
| Anti-inflammatory Effects | Modulation of inflammatory responses through Trk signaling | Reduction in inflammation markers |
| Drug Development | Novel formulations improving solubility and stability | Enhanced bioavailability |
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes, receptors, or cellular membranes. Its mechanism involves binding to these targets, leading to alterations in molecular pathways and biochemical processes. Specific pathways may include inhibition of certain enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrimidine-Based Trk Inhibitors
Key Observations :
- Stereochemistry : The (R)-configuration of the pyrrolidinyl group in the target compound is essential for optimal Trk binding, as enantiomeric analogs show reduced activity .
- Substituent Effects : Replacing the phenyl carbamate with a nitro group (CAS 1223404-90-7) retains intermediate utility but eliminates Trk inhibitory activity, highlighting the carbamate’s role in downstream reactivity .
- Fluorine Substitution : The 2,5-difluorophenyl group enhances lipophilicity and π-π stacking with Trk’s hydrophobic pockets, a feature shared with related patents .
Structural Analogs with Modified Cores
Key Observations :
- Core Modifications : Replacing pyrazolo[1,5-a]pyrimidine with triazolo[1,5-a]pyrimidine () shifts activity from kinase inhibition to herbicidal effects, underscoring the core’s role in target specificity.
- Hybrid Structures : Quinazoline-pyrazole hybrids () exhibit antibacterial activity, demonstrating that appended aromatic systems can diversify biological applications.
Biological Activity
Phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This class has gained attention due to its diverse biological activities, particularly as inhibitors of various kinases, which are critical in cellular signaling pathways. The specific compound has shown promise in several preclinical studies, highlighting its potential as a therapeutic agent.
Anticancer Properties
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity through various mechanisms. The compound under discussion has been evaluated for its inhibitory effects on several cancer cell lines and has demonstrated potent activity against specific targets.
- Inhibition of Kinases : The compound acts as a selective inhibitor of PI3Kδ, a kinase involved in cancer cell growth and survival. Its IC50 value was reported at 18 nM, indicating strong potency compared to other isoforms of PI3K .
- Mechanism of Action : The mechanism involves the disruption of critical signaling pathways that promote tumor growth. This includes the inhibition of cell migration and induction of apoptosis in cancer cells .
- Case Studies :
Antimicrobial Activity
Emerging research has also explored the potential of pyrazolo[1,5-a]pyrimidines as antimicrobial agents. The compound has been tested against various strains of Mycobacterium tuberculosis, showing promising results with low minimum inhibitory concentrations (MIC) .
Pharmacokinetic Properties
The pharmacokinetic profile of phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate is critical for its therapeutic application. Studies suggest that the compound possesses favorable absorption characteristics and low cytotoxicity against normal cells, making it a candidate for further development .
Comparative Analysis with Related Compounds
To better understand the biological activity of this specific compound, a comparison with other pyrazolo[1,5-a]pyrimidine derivatives is essential. Below is a summary table highlighting key differences in biological activity:
| Compound Name | IC50 (nM) | Target Kinase | Activity Type |
|---|---|---|---|
| Phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate | 18 | PI3Kδ | Anticancer |
| Compound A | 52 | PI3Kα/δ | Anticancer |
| Compound B | 0.3 | EGFR/VGFR2 | Dual Inhibitor |
| Compound C | <0.002 | Mycobacterium tuberculosis | Antimicrobial |
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate?
- Methodological Answer : The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors with heterocyclic amines or diazonium salts under reflux conditions. For example:
- Core Formation : Cyclization of 5-benzofuran-2-yl-3-hydroxypropenone with heterocyclic amines in pyridine yields pyrazolo[1,5-a]pyrimidine scaffolds .
- Substituent Introduction : Palladium-catalyzed direct C–H arylation or coupling with aryl halides introduces fluorophenyl groups (e.g., 2,5-difluorophenyl) .
- Carbamate Attachment : Reaction with phenyl chloroformate or carbamate-forming agents under anhydrous conditions completes the synthesis .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Pyridine, reflux, 5 hours | 62–70% | |
| Palladium-Catalyzed Arylation | Pd(OAc)₂, PPh₃, DMF, 80°C | 65–75% | |
| Carbamate Formation | Phenyl chloroformate, DCM, 0°C to RT | ~60% |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
- Waste Management : Segregate halogenated waste (due to fluorine substituents) and dispose via certified hazardous waste services .
- Contamination Control : Use filter-tipped pipettes and dedicated glassware to prevent cross-contamination during synthesis .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis yields while minimizing side reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to optimize parameters like temperature, catalyst loading, and solvent polarity. For example, highlights flow chemistry systems to enhance reproducibility and reduce byproducts .
- Intermediate Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc gradients) after each step to isolate high-purity intermediates .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃ vs. XPhos) to improve coupling efficiency .
Q. How should spectral data discrepancies (e.g., NMR, MS) be resolved during structural characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR (¹H/¹³C) and MS data with computational predictions (DFT calculations) or literature analogs (e.g., ’s X-ray crystallography data for pyrazolo[1,5-a]pyrimidines) .
- Isotopic Purity : For fluorine-containing compounds, ensure ¹⁹F NMR decoupling to resolve splitting from adjacent protons .
- Contaminant Identification : Use high-resolution MS (HRMS) to detect trace impurities (e.g., unreacted starting materials) .
Table 2 : Key Spectral Benchmarks
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 8.2–8.5 (aromatic H) | 145–155 (C=N) | |
| Carbamate (NH) | 10.1–10.5 (broad) | 155–160 (C=O) |
Q. What strategies are effective for designing analogs with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace fluorophenyl groups with chlorophenyl or trifluoromethyl substituents to modulate lipophilicity and target binding (e.g., ’s dichlorophenyl analog showed improved crystallinity) .
- Bioisosteric Replacement : Substitute the carbamate group with urea or amide moieties to enhance metabolic stability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes) .
Data Contradiction Analysis
Q. How to address conflicting melting points or solubility data reported in literature?
- Methodological Answer :
- Crystallographic Analysis : Compare experimental melting points with single-crystal X-ray data (e.g., reports 266–268°C for a pyrazolo[1,5-a]pyrimidine derivative) .
- Polymorph Screening : Test recrystallization solvents (e.g., DMSO vs. EtOH) to identify stable polymorphs .
- Solubility Profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
